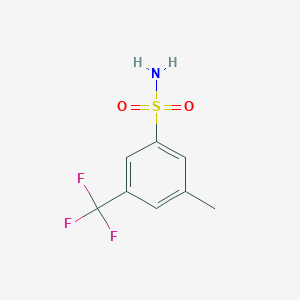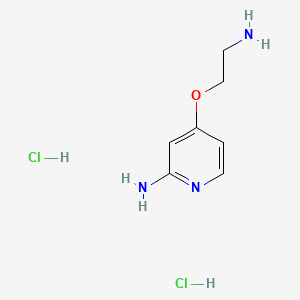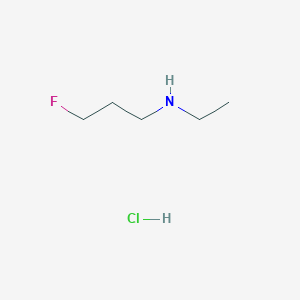amine](/img/structure/B13534442.png)
[2-(2,4-Difluorophenyl)ethyl](propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)ethylamine is an organic compound with the molecular formula C11H14F2N It is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to an isopropylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)ethylamine typically involves the reaction of 2,4-difluorobenzyl chloride with isopropylamine under basic conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 2-(2,4-Difluorophenyl)ethylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Difluorophenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2,4-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of difluorophenyl groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules that can interact with specific biological targets.
Medicine
In medicine, 2-(2,4-Difluorophenyl)ethylamine has potential applications in the development of pharmaceuticals. Its structure can be modified to create compounds with desired therapeutic properties, such as antifungal or antibacterial activity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(2,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of their activity. The isopropylamine group can further influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, an antifungal agent.
1-(3,4-Difluorophenyl)ethyl(propan-2-yl)amine: A similar compound with a different substitution pattern on the aromatic ring.
Uniqueness
2-(2,4-Difluorophenyl)ethylamine is unique due to its specific substitution pattern and the presence of both difluorophenyl and isopropylamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H15F2N |
|---|---|
Molekulargewicht |
199.24 g/mol |
IUPAC-Name |
N-[2-(2,4-difluorophenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H15F2N/c1-8(2)14-6-5-9-3-4-10(12)7-11(9)13/h3-4,7-8,14H,5-6H2,1-2H3 |
InChI-Schlüssel |
KYPJBNCSSWGHBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCC1=C(C=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(aminomethyl)-1H-imidazol-5-yl]methanol](/img/structure/B13534378.png)



![4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13534407.png)


aminehydrochloride](/img/structure/B13534448.png)





